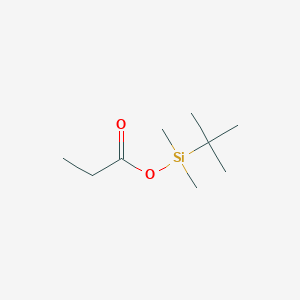
tert-Butyl(dimethyl)silyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyldimethylsilyl Propionate is an organosilicon compound widely used in organic synthesis. It serves as a protecting group for alcohols, aiding in the selective protection and deprotection of hydroxyl groups during multi-step synthetic processes. The compound’s stability and ease of removal make it a valuable tool in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyldimethylsilyl Propionate can be synthesized through the reaction of tert-Butyldimethylsilyl chloride with propionic acid in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
tert-Butyldimethylsilyl chloride+Propionic acid→tert-Butyldimethylsilyl Propionate+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of tert-Butyldimethylsilyl Propionate involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often incorporating continuous flow techniques and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyldimethylsilyl Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tert-Butyldimethylsilyl propionate oxide.
Reduction: Reduction reactions can convert it back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-Butyldimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like fluoride ions (e.g., tetra-n-butylammonium fluoride) are commonly used.
Major Products Formed
Oxidation: tert-Butyldimethylsilyl propionate oxide.
Reduction: Corresponding alcohol.
Substitution: Various substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, tert-Butyldimethylsilyl Propionate is used as a protecting group for alcohols, allowing for selective reactions on other functional groups without interference from hydroxyl groups.
Biology
The compound is utilized in the synthesis of biologically active molecules, where selective protection and deprotection of hydroxyl groups are crucial.
Medicine
tert-Butyldimethylsilyl Propionate is employed in the synthesis of pharmaceutical intermediates, aiding in the development of drugs with complex molecular structures.
Industry
In industrial applications, the compound is used in the production of specialty chemicals, polymers, and advanced materials, where precise control over functional group protection is required.
Wirkmechanismus
The mechanism by which tert-Butyldimethylsilyl Propionate exerts its effects involves the formation of a stable silyl ether linkage with hydroxyl groups. This linkage protects the hydroxyl group from unwanted reactions during synthetic processes. The compound can be selectively removed under mild acidic or basic conditions, regenerating the free hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylsilyl Propionate
- Triethylsilyl Propionate
- tert-Butyldiphenylsilyl Propionate
- Triisopropylsilyl Propionate
Uniqueness
tert-Butyldimethylsilyl Propionate is unique due to its balance of stability and ease of removal. It provides robust protection for hydroxyl groups while being readily cleaved under mild conditions, making it highly versatile in various synthetic applications.
Eigenschaften
IUPAC Name |
[tert-butyl(dimethyl)silyl] propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-7-8(10)11-12(5,6)9(2,3)4/h7H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNORCYXNCTYGSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

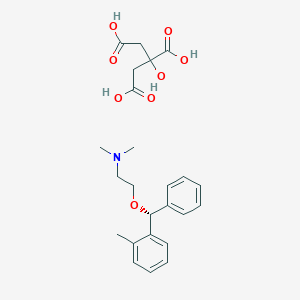
![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][TBDPS(-6)]Gal(b)-O-pivaloyl](/img/structure/B13446188.png)
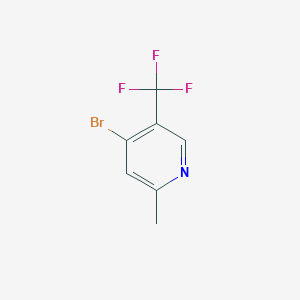
![rac-1-[(1R,2S)-2-fluorocyclopropyl]methanamine hydrochloride](/img/structure/B13446194.png)

![{6-Phenyl-2-oxaspiro[3.3]heptan-6-yl}methyl methanesulfonate](/img/structure/B13446200.png)
![Benzoic acid, 4-[(methyl-2-propynylamino)methyl]-, hydrochloride](/img/structure/B13446208.png)
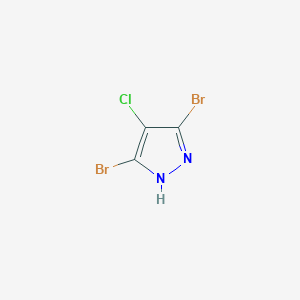
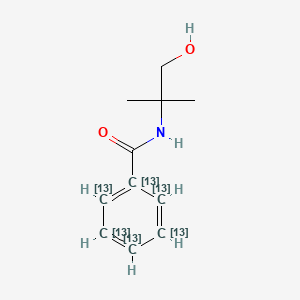
![4-methyl-2-[(E)-(2-oxooxolan-3-ylidene)methoxy]-2H-furan-5-one](/img/structure/B13446236.png)
![N-[6-(aminomethyl)pyridin-2-yl]propanamide dihydrochloride](/img/structure/B13446244.png)
![(2E)-2-[(1,5-dibenzhydryloxy-4-oxopyridin-2-yl)methoxyimino]-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13446253.png)
